N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide
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Overview
Description
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a compound that belongs to the class of oxalamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves the following steps:
Formation of the 5-methylisoxazole ring: This can be achieved through a highly regioselective method involving the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine.
Attachment of the pyridin-2-ylmethyl group: This step involves the reaction of the 5-methylisoxazole derivative with pyridin-2-ylmethylamine under suitable conditions to form the desired oxalamide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities.
Oxalamide derivatives: These compounds have the oxalamide functional group and are studied for their diverse applications.
The uniqueness of this compound lies in its specific combination of the 5-methylisoxazole ring and the pyridin-2-ylmethyl group, which may confer distinct properties and activities.
Biological Activity
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas, supported by relevant data and research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the 5-methylisoxazole ring : Achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Attachment of the pyridin-2-ylmethyl group : This is performed by reacting the 5-methylisoxazole derivative with pyridin-2-ylmethylamine.
- Formation of the oxalamide core : The final step involves the reaction with oxalyl chloride in the presence of a base like triethylamine to create the oxalamide linkage.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects by:
- Binding to active sites or allosteric sites : This binding can modulate the activity of target proteins, leading to alterations in cellular pathways and biological responses.
3.1 Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
3.2 Anticancer Properties
The compound has been explored for its antiproliferative effects on various cancer cell lines, including HeLa (cervical adenocarcinoma) and HCT116 (colorectal carcinoma). MTT assays demonstrated that certain derivatives of this compound could inhibit cell proliferation, indicating potential as an anticancer agent .
3.3 Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer activity of various oxalamide derivatives, this compound was tested against HeLa and HCT116 cell lines. The results indicated an IC50 value indicating effective inhibition of cell growth at micromolar concentrations, supporting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results showed a significant minimum inhibitory concentration (MIC), suggesting that this compound could be developed into a novel antimicrobial agent .
5. Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other isoxazole and oxalamide derivatives:
Compound Name | Structure | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | Structure | 260.25 g/mol | Antimicrobial, Anticancer |
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide | Structure | 343.4 g/mol | Anticancer, Anti-inflammatory |
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-6-10(16-19-8)15-12(18)11(17)14-7-9-4-2-3-5-13-9/h2-6H,7H2,1H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGANCFZZIPXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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